molecular formula C29H27ClN2O3S B11663843 Ethyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11663843
M. Wt: 519.1 g/mol
InChI Key: SDXKSPAWOIJBRJ-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline and benzothiophene families. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of ETHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline and benzothiophene rings. One common method involves the use of nanostructured TiO₂ photocatalysts under solvent-free conditions and microwave irradiation . Industrial production methods often employ high-efficiency, cost-effective protocols that are environmentally benign .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives .

Scientific Research Applications

ETHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors to modulate biological activities. The exact mechanism often involves binding to the active site of the target enzyme or receptor, thereby blocking its function .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H27ClN2O3S

Molecular Weight

519.1 g/mol

IUPAC Name

ethyl 2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C29H27ClN2O3S/c1-3-17-13-14-20-25(15-17)36-28(26(20)29(34)35-4-2)32-27(33)21-16-24(19-10-5-7-11-22(19)30)31-23-12-8-6-9-18(21)23/h5-12,16-17H,3-4,13-15H2,1-2H3,(H,32,33)

InChI Key

SDXKSPAWOIJBRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl

Origin of Product

United States

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